molecular formula C11H19ClN2O B2564643 4-chloro-1-isobutyl-3-(isopropoxymethyl)-1H-pyrazole CAS No. 1855950-67-2

4-chloro-1-isobutyl-3-(isopropoxymethyl)-1H-pyrazole

Cat. No.: B2564643
CAS No.: 1855950-67-2
M. Wt: 230.74
InChI Key: WBKHWCBWSPXBRF-UHFFFAOYSA-N
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Description

4-chloro-1-isobutyl-3-(isopropoxymethyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-isobutyl-3-(isopropoxymethyl)-1H-pyrazole typically involves the reaction of appropriate starting materials under controlled conditions. One possible route could be the cyclization of a hydrazine derivative with a suitable 1,3-dicarbonyl compound, followed by chlorination and alkylation steps.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-isobutyl-3-(isopropoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Halogen substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazoles, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity and potential as a drug candidate.

    Medicine: Exploring its therapeutic potential for treating various diseases.

    Industry: Use in the development of agrochemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of 4-chloro-1-isobutyl-3-(isopropoxymethyl)-1H-pyrazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies are required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

  • 4-chloro-1-isobutyl-3-methyl-1H-pyrazole
  • 4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole
  • 4-chloro-1-isobutyl-3-(ethoxymethyl)-1H-pyrazole

Uniqueness

The uniqueness of 4-chloro-1-isobutyl-3-(isopropoxymethyl)-1H-pyrazole lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. Comparing its properties with similar compounds can provide insights into its advantages and limitations.

For precise and detailed information, consulting scientific literature, patents, and specialized databases is recommended.

Properties

IUPAC Name

4-chloro-1-(2-methylpropyl)-3-(propan-2-yloxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O/c1-8(2)5-14-6-10(12)11(13-14)7-15-9(3)4/h6,8-9H,5,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKHWCBWSPXBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C(=N1)COC(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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